(2-(Difluoromethyl)cyclobutyl)methanol
Description
Contextualization within Modern Fluorinated Cyclobutane (B1203170) Chemistry
The chemistry of fluorinated cyclobutanes has rapidly evolved, driven by their potential as bioisosteres for commonly found groups in bioactive molecules. The cyclobutane ring, with its puckered conformation, provides a rigid scaffold that can favorably orient substituents for interaction with biological targets. researchgate.net The introduction of a difluoromethyl (CHF2) group onto this ring system imparts significant changes to the molecule's electronic and steric properties.
The CHF2 group is particularly noteworthy. It is more lipophilic than a hydroxyl or amino group and can act as a hydrogen bond donor. sigmaaldrich.com This unique combination of properties makes difluoromethylated compounds attractive for modulating cell membrane permeability and target engagement. Research into fluorinated cyclobutanes has explored the synthesis and properties of various isomers, including cis- and trans-disubstituted derivatives, to fine-tune molecular conformation and physicochemical characteristics. sigmaaldrich.com The synthesis of such building blocks often involves methodologies like deoxofluorination of precursor ketones or nucleophilic fluorination, highlighting the specialized techniques required to access these valuable compounds. rsc.orgbldpharm.com
Strategic Importance of Fluorinated Alcohols in Synthetic Methodologies
Fluorinated alcohols, such as (2-(Difluoromethyl)cyclobutyl)methanol , are versatile intermediates in organic synthesis. The primary alcohol functionality serves as a handle for a wide array of chemical transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid, converted into leaving groups for nucleophilic substitution, or used in esterification and etherification reactions.
The presence of the adjacent difluoromethyl group significantly influences the reactivity of the alcohol. The strong electron-withdrawing nature of the two fluorine atoms can affect the acidity of the hydroxyl proton and the reactivity of the carbinol center. These electronic effects must be carefully considered when designing synthetic routes involving fluorinated alcohols. mdpi.com Furthermore, the development of methods for the direct deoxyfunctionalization of alcohols has opened up new avenues for converting these readily available starting materials into a diverse range of fluorinated compounds. nih.gov
Overview of Research Trajectories for Complex Small Molecules
The trajectory of modern drug discovery is increasingly focused on the development of complex small molecules that occupy a well-defined three-dimensional chemical space. rsc.org This trend is a move away from flat, aromatic-rich compounds towards molecules with higher sp3 character, which are believed to offer greater selectivity and novelty. The synthesis of such complex molecules often relies on the availability of highly functionalized, stereochemically defined building blocks.
This compound and its derivatives are prime examples of such building blocks. Their incorporation into larger molecules can lead to significant improvements in pharmacokinetic and pharmacodynamic properties. Research in this area is focused on developing efficient and scalable syntheses of these building blocks and exploring their utility in the construction of novel, biologically active compounds. The ultimate goal is to expand the accessible chemical space for drug discovery and to generate new molecular entities with enhanced therapeutic potential.
Interactive Data Tables
Below are tables summarizing key information about This compound and related synthetic precursors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 1780499-30-0 | sigmaaldrich.com |
| Molecular Formula | C6H10F2O | sigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
| Purity | ~95% | sigmaaldrich.com |
Table 2: Key Synthetic Precursors and Reagents
| Compound/Reagent Name | Role in Synthesis | Reference |
| O-protected 2-(hydroxylmethyl)cyclobutanone | Precursor for deoxofluorination | rsc.orgbldpharm.com |
| Sodium 2-chloro-2,2-difluoroacetate | Fluorinating agent | |
| Tosylate intermediates | Used in nucleophilic substitution |
Structure
3D Structure
Properties
IUPAC Name |
[2-(difluoromethyl)cyclobutyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c7-6(8)5-2-1-4(5)3-9/h4-6,9H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGRBMFGGHWIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CO)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis and Methodologies for the Synthesis of 2 Difluoromethyl Cyclobutyl Methanol
Pioneering Synthetic Routes to Cyclobutane (B1203170) Scaffolds Bearing Fluorine
A retrosynthetic analysis of (2-(difluoromethyl)cyclobutyl)methanol suggests several key disconnections. The primary disconnection breaks the bond between the cyclobutane ring and the hydroxymethyl group, leading to a functionalized cyclobutane such as (2-(difluoromethyl)cyclobutyl)carbaldehyde or a corresponding carboxylic acid derivative. A further critical disconnection involves the C-CF₂H bond, pointing towards a cyclobutane precursor amenable to difluoromethylation. The core of the synthetic challenge, therefore, lies in the efficient construction of the cyclobutane ring itself.
Seminal Approaches to Cyclobutane Ring Formation
The construction of the four-membered cyclobutane ring has been a long-standing challenge in organic synthesis, with several classical and modern methods being established.
[2+2] cycloaddition reactions are arguably the most powerful and widely employed methods for the synthesis of cyclobutanes. nih.govdntb.gov.ua These reactions typically involve the union of two unsaturated components, such as two alkenes, to form the four-membered ring. nih.govresearchgate.net Photochemical [2+2] cycloadditions, in particular, have a rich history in the synthesis of cyclobutane derivatives. researchgate.netacs.org More recently, visible-light-mediated photocatalysis has emerged as a mild and efficient way to promote these transformations, allowing for the synthesis of complex cyclobutane structures under benign conditions. rsc.orgorganic-chemistry.org For instance, the heterodimerization of dissimilar acyclic enones can be achieved with excellent diastereoselectivity using a ruthenium(II) photocatalyst. organic-chemistry.org These methods provide a direct route to highly functionalized cyclobutanes that can serve as precursors to the target molecule.
| [2+2] Cycloaddition Variant | Description | Key Features | Representative Reference |
| Photochemical [2+2] Cycloaddition | Utilizes UV or visible light to promote the cycloaddition of two alkene-containing molecules. | Can be highly efficient; stereochemistry is often predictable. | researchgate.netacs.org |
| Transition-Metal Catalyzed [2+2] Cycloaddition | Employs a transition metal catalyst to facilitate the reaction, often under milder conditions than thermal methods. | Broader substrate scope and potential for enantioselective variants. | organic-chemistry.org |
| Intramolecular [2+2] Cycloaddition | The two reacting alkene moieties are part of the same molecule, leading to a bicyclic system. | Useful for constructing complex, fused ring systems. | nih.gov |
An alternative and powerful approach to cyclobutane synthesis involves the contraction of a more readily available five-membered ring. chemistryviews.orgnih.gov For example, substituted pyrrolidines can be converted into functionalized cyclobutanes stereoselectively. chemistryviews.org A proposed mechanism involves the in-situ generation of an iodonitrene, which reacts with the pyrrolidine (B122466) to form a 1,1-diazene. Subsequent elimination of nitrogen gas generates a 1,4-biradical that cyclizes to the cyclobutane product. chemistryviews.org Another innovative method involves the photo-induced, radical-mediated ring contraction of five-membered ring alkenyl boronate complexes to yield cyclobutyl boronic esters, which are versatile synthetic intermediates. nih.gov These methods offer a strategic alternative to cycloaddition strategies, particularly when specific substitution patterns are desired.
| Ring Contraction Method | Starting Material | Key Reagents | Product | Reference |
| Pyrrolidine Contraction | Substituted Pyrrolidines | Hydroxy(tosyloxy)iodobenzene (HTIB), Ammonium Carbamate | Substituted Cyclobutanes | chemistryviews.org |
| Alkenyl Boronate Contraction | Five-membered Alkenyl Boronate Complexes | Photoredox Catalyst, Radical Precursor | Cyclobutyl Boronic Esters | nih.gov |
| Favorskii-type Rearrangement | α-Halocyclopentanones | Base | Cyclobutanecarboxylic Acid Derivatives | N/A |
Photochemistry plays a crucial role not only in [2+2] cycloadditions but also in other novel strategies for cyclobutane synthesis. researchgate.netrsc.org For instance, the photochemical functionalization of bicyclobutanes, which are highly strained molecules, can provide direct access to substituted cyclobutanes. researchgate.netrsc.org These reactions can be controlled by the choice of solvent and can proceed under green and sustainable conditions, utilizing visible light as the energy source. rsc.org This approach is particularly attractive for the direct introduction of functional groups, including those that can be precursors to the difluoromethyl moiety.
Introduction of the Difluoromethyl Moiety
Once a suitable cyclobutane scaffold is in hand, the next critical step is the introduction of the difluoromethyl group. This is most commonly achieved through nucleophilic difluoromethylation.
A variety of reagents have been developed for the nucleophilic transfer of a "CF₂H⁻" anion equivalent to an electrophilic carbon atom, such as a carbonyl group. nih.govnih.govcas.cnacs.orgacs.org
A common strategy involves the reaction of a difluoromethylating agent with a cyclobutanecarboxaldehyde. Reagents such as (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) in the presence of a suitable fluoride (B91410) source (e.g., CsF, KF/18-crown-6) can efficiently difluoromethylate aldehydes to provide the corresponding α-(difluoromethyl)alcohols. acs.org
Another important class of reagents is based on sulfur and phosphorus. Difluoromethyl phenyl sulfone (PhSO₂CF₂H) can act as a precursor to the (benzenesulfonyl)difluoromethyl anion upon treatment with a strong base, which can then be used for nucleophilic substitution reactions. acs.org Similarly, phosphonium (B103445) salts like [Ph₃P⁺CF₂H]Br⁻ have been shown to be effective nucleophilic difluoromethylation reagents for carbonyl compounds. nih.gov Interestingly, under certain conditions, diethyl difluoromethylphosphonate can also serve as a source of the difluoromethyl anion. nih.gov
| Difluoromethylating Reagent | Precursor/Activator | Typical Electrophile | Key Features | Representative Reference |
| (Trifluoromethyl)trimethylsilane (B129416) (TMSCF₂H) | Fluoride source (e.g., CsF, TBAT) | Aldehydes, Ketones, Imines | Mild reaction conditions, commercially available precursor. | acs.org |
| Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H) | Strong base (e.g., t-BuOK) | Alkyl Halides, Carbonyls | Versatile reagent for C-C bond formation. | cas.cnacs.org |
| Difluoromethyltriphenylphosphonium Bromide ([Ph₃P⁺CF₂H]Br⁻) | Base | Carbonyl Compounds | Direct transfer of the CF₂H group. | nih.gov |
| Diethyl Difluoromethylphosphonate | Base (e.g., MeONa) | Aldehydes, Ketones | P-CF₂ bond cleavage generates the difluoromethyl anion. | nih.gov |
By combining these established methodologies for cyclobutane synthesis and nucleophilic difluoromethylation, a convergent and efficient synthesis of this compound can be rationally designed and executed.
Electrophilic Difluoromethylation Techniques
The introduction of a difluoromethyl group onto a carbon framework can be achieved using electrophilic difluoromethylating agents. These reagents typically feature a difluoromethyl group attached to a good leaving group, allowing for its transfer to a nucleophilic carbon center. A plausible retrosynthetic pathway for this compound involves the difluoromethylation of a suitable cyclobutane-based nucleophile.
One common strategy involves the use of S-(difluoromethyl)diarylsulfonium salts. These reagents can deliver a CHF2+ equivalent to a stabilized carbanion. For instance, a cyclobutanecarboxylate (B8599542) ester could be deprotonated at the α-position with a strong base like lithium diisopropylamide (LDA) to form an enolate, which then reacts with the electrophilic difluoromethylating agent.
Table 1: Examples of Electrophilic Difluoromethylating Agents
| Reagent Name | Formula | Typical Reaction Conditions |
| S-(Difluoromethyl)diphenylsulfonium tetrafluoroborate | [Ph2S-CHF2]+[BF4]- | Base (e.g., LDA, NaH), aprotic solvent (e.g., THF), low temperature |
| Umemoto's reagent (a derivative) | N/A | Palladium catalysis for cross-coupling reactions |
While effective, the generation of the requisite nucleophile at the 2-position of the cyclobutane ring can present challenges due to potential side reactions and issues with regioselectivity.
Radical Difluoromethylation Strategies
Radical difluoromethylation offers an alternative and often milder approach for the installation of the CHF2 group. rsc.org These methods typically involve the generation of a difluoromethyl radical (•CHF2), which can then add to an alkene or react with an alkyl halide.
A potential strategy for the synthesis of this compound could involve the radical addition of a CHF2 source across the double bond of a cyclobutene (B1205218) derivative. For instance, visible-light photoredox catalysis has emerged as a powerful tool for generating difluoromethyl radicals from readily available precursors. rsc.org Reagents such as difluoromethyltriphenylphosphonium bromide can serve as a source of the •CHF2 radical under photocatalytic conditions. ucl.ac.uk This radical could then add to a suitable cyclobutene, such as cyclobut-1-enecarboxylate, followed by further transformations to yield the target alcohol.
Another approach involves the decarboxylative difluoromethylation of a cyclobutanecarboxylic acid derivative. This process, often mediated by photoredox catalysis, would generate a cyclobutyl radical that could then be trapped by a difluoromethyl radical source.
Table 2: Common Precursors for Radical Difluoromethylation
| Precursor | Reagent/Conditions for •CHF2 Generation |
| Bromodifluoromethane (HCF2Br) | Radical initiator (e.g., AIBN), heat or UV light |
| Difluoromethyltriphenylphosphonium bromide | Visible light photocatalyst (e.g., fac-Ir(ppy)3), base |
| Sodium chlorodifluoroacetate (ClCF2COONa) | Heat, often in the presence of a metal catalyst |
Installation and Transformation of the Primary Alcohol Functionality
The primary alcohol in this compound can be introduced at various stages of the synthesis, either before or after the difluoromethylation step.
Reduction of Carboxylic Acid Derivatives
A robust method for obtaining the primary alcohol is through the reduction of a corresponding carboxylic acid or its ester. chemistrysteps.com For example, 2-(difluoromethyl)cyclobutane-1-carboxylic acid or its ethyl ester can be reduced to this compound.
Strong reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for this transformation, capable of reducing both carboxylic acids and esters to primary alcohols. libretexts.org The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Borane (B79455) (BH3) complexes, such as BH3•THF, are also effective for the reduction of carboxylic acids. researchgate.net
Table 3: Reagents for the Reduction of Carboxylic Acid Derivatives
| Reagent | Substrate | Typical Conditions |
| Lithium aluminum hydride (LiAlH4) | Carboxylic Acid or Ester | Anhydrous THF or Et2O, followed by aqueous workup |
| Borane-tetrahydrofuran (B86392) complex (BH3•THF) | Carboxylic Acid | Anhydrous THF, followed by aqueous workup |
A synthetic approach has been developed for 1-(difluoromethyl)cyclobutanecarboxylic acid, which could potentially be adapted to the 2-substituted isomer. nuph.edu.uanuph.edu.uadntb.gov.uaresearchgate.net The synthesis starts from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, which is oxidized to the corresponding aldehyde. nuph.edu.uaresearchgate.net Subsequent fluorination steps would introduce the difluoromethyl group, and the final reduction of the carboxylic acid would yield the target alcohol.
Hydroboration-Oxidation of Alkenes
The hydroboration-oxidation of an alkene provides a powerful method for the anti-Markovnikov addition of water across a double bond, leading to an alcohol. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, this would involve the hydroboration of (difluoromethyl)methylenecyclobutane.
The reaction proceeds in two steps. First, the alkene reacts with a borane reagent, such as borane-tetrahydrofuran (BH3•THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), to form an organoborane intermediate. masterorganicchemistry.com The boron atom adds to the less substituted carbon of the double bond. In the second step, the organoborane is oxidized with hydrogen peroxide (H2O2) in the presence of a base (e.g., NaOH) to yield the primary alcohol. masterorganicchemistry.com A key advantage of this method is its high regioselectivity for the anti-Markovnikov product and its stereospecific syn-addition. libretexts.orgmasterorganicchemistry.com
A diversified synthesis of chiral fluorinated cyclobutane derivatives has been enabled by regio- and enantioselective hydroboration, highlighting the utility of this method in complex molecule synthesis. researchgate.netnih.gov
Grignard or Organolithium Additions Followed by Reduction
While less direct, a Grignard or organolithium reagent could be used to form a key carbon-carbon bond. For instance, a difluoromethyl Grignard reagent (CHF2MgX) or a difluoromethyllithium reagent (CHF2Li) could be added to cyclobutanecarboxaldehyde. This would result in a secondary alcohol, which would then require further synthetic steps to convert it to the target primary alcohol, making this a more complex and less ideal route.
A more plausible, albeit multi-step, approach could involve the reaction of a Grignard reagent with a suitable cyclobutane precursor to introduce a functional group that can later be converted to the hydroxymethyl group. masterorganicchemistry.commasterorganicchemistry.comcalstate.educhadsprep.comleah4sci.com
Contemporary and Advanced Synthetic Methodologies for this compound
Modern synthetic chemistry offers advanced methodologies that could be applied to the synthesis of this compound, often providing milder reaction conditions and improved efficiency.
Recent advances in photoredox catalysis have enabled the difluoromethylation of a wide range of substrates under mild conditions. rsc.orgnih.gov For example, a visible-light-mediated intramolecular oxy-difluoromethylation has been developed for the synthesis of various CHF2-containing heterocycles. ucl.ac.uk A similar intermolecular strategy could potentially be adapted for the synthesis of this compound from a suitable unsaturated precursor.
Furthermore, the development of novel fluorinating reagents continues to expand the toolkit for introducing fluorine and fluoroalkyl groups. The synthesis of fluoroalkyl-containing 1,2-disubstituted cyclobutanes has been reported as advanced building blocks for medicinal chemistry, indicating a growing interest in such motifs. researchgate.net These advanced methods often provide access to previously unavailable structures and can be performed on a multigram scale. nuph.edu.uanuph.edu.uadntb.gov.uaresearchgate.net
The combination of these contemporary difluoromethylation techniques with established methods for alcohol synthesis, such as the reduction of carboxylic acids or hydroboration-oxidation, provides a versatile platform for the efficient and targeted synthesis of this compound.
Stereoselective Synthesis of this compound
Achieving stereocontrol is paramount in the synthesis of this compound, which contains multiple stereocenters. The spatial arrangement of the difluoromethyl and methanol (B129727) substituents on the cyclobutane ring significantly influences the molecule's properties. Methodologies to control this stereochemistry include the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective transformations.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are a classic and reliable method for inducing stereoselectivity. In a potential synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be appended to an acrylic acid derivative. This chiral acryl-oxazolidinone would then undergo a [2+2] cycloaddition with a difluoromethylated alkene. The steric hindrance provided by the auxiliary would direct the incoming alkene to one face of the molecule, thereby establishing the stereochemistry of the cyclobutane ring.
Subsequent removal of the auxiliary and reduction of the resulting carboxylic acid derivative would yield the enantiomerically enriched target alcohol. The choice of auxiliary and the conditions for its cleavage are critical to avoid racemization or other side reactions.
Table 1: Potential Chiral Auxiliaries for Stereoselective Cyclobutane Synthesis This table is generated based on established principles of asymmetric synthesis and is for illustrative purposes.
| Chiral Auxiliary | Attachment Point | Key Transformation | Cleavage Condition | Expected Selectivity |
|---|---|---|---|---|
| Evans Oxazolidinone | Acrylate Precursor | [2+2] Cycloaddition | LiBH₄, H₂O₂ | High diastereoselectivity |
| Oppolzer's Sultam | Acrylate Precursor | [2+2] Cycloaddition | LiAlH₄ or Hydrolysis | High diastereoselectivity |
Asymmetric Catalysis in Cyclobutane Construction
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. Organocatalysis, in particular, has emerged as a powerful tool for constructing complex molecular architectures.
For the synthesis of the this compound core, an organocatalytic formal [2+2] cycloaddition could be employed. Chiral amines, such as proline and its derivatives, are known to catalyze reactions via dienamine activation. This approach could facilitate the enantioselective reaction between an enal and a difluoromethylated alkene, establishing the chiral cyclobutane ring system with high enantiomeric excess. The bifunctional nature of catalysts like proline, which possess both an amine and a carboxylic acid, can help to organize the transition state through hydrogen bonding, leading to high levels of stereocontrol.
Table 2: Asymmetric Catalytic Strategies for Cyclobutane Formation This table outlines potential catalytic systems based on published methodologies for similar transformations.
| Catalyst Type | Example Catalyst | Key Reaction | Mechanism | Reference Principle |
|---|---|---|---|---|
| Organocatalysis | L-Proline | [2+2] Cycloaddition | Dienamine Activation | |
| Transition Metal Catalysis | Chiral Rhodium Complex | Carbene Cycloaddition | Metal Carbene Formation |
Diastereoselective Transformations and Control
Once a chiral center is established on the cyclobutane ring, it can be used to direct the stereochemistry of subsequent modifications. This substrate-controlled diastereoselectivity is crucial for establishing the final relative stereochemistry of the molecule.
For instance, if
Green Chemistry Principles Applied to the Synthesis of Fluorinated Cyclobutyl Alcohols
Development of Heterogeneous Catalytic Systems
The development of heterogeneous catalytic systems for the synthesis of this compound is crucial for creating environmentally benign and scalable processes. While specific heterogeneous catalysts for this exact molecule are not widely reported, analogous systems from related fields, such as methanol synthesis from CO2, provide valuable insights into catalyst design and function. youtube.comnih.gov
Key areas for the development of heterogeneous catalysts for this synthesis could include:
Hydrogenation Catalysts: For the reduction of a cyclobutyl carboxylic acid or ester to the corresponding alcohol, heterogeneous catalysts such as copper-based systems (e.g., Cu/ZnO/Al2O3) could be explored. mdpi.com These catalysts are known for their efficiency in hydrogenation reactions. mdpi.com
Catalyst Support: The choice of support material is critical for catalyst activity and stability. Supports like ceria (CeO2) have been shown to enhance the performance of metal catalysts by providing active sites for reactant adsorption and activation. rsc.orgmdpi.com For instance, in CO2 hydrogenation to methanol, ceria's oxygen vacancies play a key role. mdpi.com
Bifunctional Catalysts: A bifunctional catalyst that can facilitate multiple steps in the synthetic sequence would be highly desirable. For example, a catalyst that could promote both the difluoromethylation and a subsequent transformation could streamline the synthesis.
Table 1: Potential Heterogeneous Catalysts for the Reduction of a (Difluoromethyl)cyclobutanecarboxylate Intermediate
| Catalyst System | Support | Key Features | Relevant Application |
| Copper-Zinc Oxide | Alumina (Al2O3) | Well-established for hydrogenation; susceptible to water deactivation. mdpi.com | Industrial methanol synthesis. mdpi.com |
| Copper | Ceria (CeO2) | Enhanced activity due to oxygen vacancies in the support. rsc.org | CO2 hydrogenation to methanol. rsc.org |
| Palladium-Zinc Oxide | Zinc Oxide (ZnO) | High selectivity at lower temperatures after pre-reduction. youtube.com | Methanol synthesis. youtube.com |
| Cobalt-based Nanoparticles | Ceria (CeO2) | Oxygen vacancies in ceria act as CO2 adsorption and activation sites. mdpi.com | CO2 hydrogenation to methanol. mdpi.com |
Atom-Economical and Step-Economical Synthesis Design
Designing synthetic routes that are both atom- and step-economical is a cornerstone of modern green chemistry. rsc.org This involves maximizing the incorporation of atoms from the starting materials into the final product and minimizing the number of synthetic steps.
Atom Economy:
An atom-economical approach to synthesizing this compound would favor addition reactions over substitution or elimination reactions, which generate byproducts. The photochemical difluoroalkylation of bicyclobutanes is an example of a highly atom-economical reaction. rsc.org This method directly adds the difluoromethyl group across the strained central bond of the bicyclobutane, incorporating all atoms of the reactants into the product. rsc.org
Step Economy:
A potential step-economical route could involve a cascade reaction where the formation of the cyclobutane ring is immediately followed by the introduction of the difluoromethyl group in a single pot. While challenging, the development of such a process would be highly beneficial.
Table 2: Comparison of Synthetic Strategies based on Green Chemistry Principles
| Synthetic Strategy | Key Reaction | Atom Economy | Step Economy |
| Traditional Multi-step Synthesis | Grignard reaction, oxidation, fluorination, reduction | Low to Moderate | Low |
| Photochemical Difluoroalkylation | Photochemical addition to bicyclobutane | High rsc.org | Moderate to High |
| Catalytic Cascade Reaction | [2+2] cycloaddition followed by in-situ functionalization | Potentially High | High |
The pursuit of more sustainable synthetic routes to complex molecules like this compound continues to drive innovation in organic chemistry. By focusing on elegant retrosynthetic disconnections, the development of robust heterogeneous catalysts, and the principles of atom and step economy, chemists can devise more efficient and environmentally responsible methods for the production of this and other valuable fluorinated compounds.
Chemical Reactivity and Mechanistic Investigations of 2 Difluoromethyl Cyclobutyl Methanol
Transformations Involving the Primary Alcohol Functionality
The primary alcohol group is a versatile functional handle for a multitude of chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol of (2-(Difluoromethyl)cyclobutyl)methanol can be selectively oxidized to either the corresponding aldehyde, (2-(Difluoromethyl)cyclobutyl)carbaldehyde, or further to the carboxylic acid, 2-(Difluoromethyl)cyclobutane-1-carboxylic acid. The choice of oxidant and reaction conditions determines the final product.
Milder oxidizing agents are required for the selective formation of the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (DCM) are commonly employed for this purpose. These reactions are typically carried out at room temperature.
For the conversion to the carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (H₂SO₄) in acetone (B3395972) (Jones oxidation). These reactions may require elevated temperatures to proceed to completion.
Table 1: Illustrative Oxidation Reactions of this compound
| Product | Reagent(s) | Solvent | Typical Conditions |
| (2-(Difluoromethyl)cyclobutyl)carbaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature, 2-4 h |
| 2-(Difluoromethyl)cyclobutane-1-carboxylic acid | Potassium permanganate (KMnO₄), NaOH | Water/t-BuOH | 0 °C to Room Temperature |
Esterification and Etherification Reactions for Derivative Synthesis
The hydroxyl group of this compound can readily undergo esterification and etherification to produce a variety of derivatives.
Esterification: The reaction of this compound with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, yields the corresponding ester. This equilibrium reaction, known as the Fischer esterification, is typically driven to completion by removing water as it is formed or by using an excess of the alcohol or carboxylic acid. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the alcohol can be reacted with an activated carboxylic acid derivative, such as an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine. masterorganicchemistry.com
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another approach is the acid-catalyzed dehydration of two molecules of the alcohol to form a symmetric ether, although this method is less controlled. More modern methods for the synthesis of specific ethers, such as methyl or ethyl ethers, can utilize reagents like 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide (B87167) in the respective alcohol as solvent. researchgate.net The direct difluoromethylation of alcohols to form difluoromethyl ethers has also been reported using reagents like TMSCF₂Br. cas.cnresearchgate.net
Table 2: Examples of Esterification and Etherification of this compound
| Reaction | Reactant(s) | Catalyst/Base | Product |
| Esterification | Acetic anhydride | Pyridine | (2-(Difluoromethyl)cyclobutyl)methyl acetate |
| Etherification | Methyl iodide, NaH | - | 1-(Difluoromethyl)-2-(methoxymethyl)cyclobutane |
Nucleophilic Substitution Reactions at the Primary Carbon
The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the primary carbon, the hydroxyl group must first be converted into a better leaving group.
Halogenation: this compound can be converted to the corresponding alkyl halides. Reaction with thionyl chloride (SOCl₂) is a common method for producing the alkyl chloride, 1-(chloromethyl)-2-(difluoromethyl)cyclobutane. Similarly, phosphorus tribromide (PBr₃) is effective for synthesizing the alkyl bromide, 1-(bromomethyl)-2-(difluoromethyl)cyclobutane. youtube.com These reactions typically proceed via an Sₙ2 mechanism for primary alcohols. libretexts.org The reaction with hydrogen halides (e.g., HBr, HCl) in the presence of an acid catalyst can also yield alkyl halides. libretexts.org
Conversion to Sulfonate Esters: A widely used strategy to create an excellent leaving group is the conversion of the alcohol to a sulfonate ester, such as a tosylate, mesylate, or triflate. This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate esters, for instance, (2-(Difluoromethyl)cyclobutyl)methyl 4-methylbenzenesulfonate, are highly susceptible to displacement by a wide range of nucleophiles.
Once the hydroxyl group is converted into a good leaving group (e.g., a halide or a sulfonate ester), a variety of nitrogen and sulfur nucleophiles can be introduced.
Nitrogen Derivatives: The corresponding tosylate or halide can react with ammonia (B1221849) to form the primary amine, (2-(Difluoromethyl)cyclobutyl)methanamine. Similarly, reaction with sodium azide (B81097) (NaN₃) provides the azide, 1-(azidomethyl)-2-(difluoromethyl)cyclobutane, which can be subsequently reduced to the primary amine. Secondary and tertiary amines can also serve as nucleophiles to generate the corresponding substituted amines.
Sulfur Derivatives: Thiolate anions, generated from thiols and a base, can displace the leaving group to form thioethers. For example, reaction with sodium thiomethoxide (NaSMe) would yield 1-(difluoromethyl)-2-((methylthio)methyl)cyclobutane.
Table 3: Nucleophilic Substitution Pathways for this compound Derivatives
| Starting Material | Reagent(s) | Product |
| This compound | 1. TsCl, Pyridine; 2. NaN₃ | 1-(Azidomethyl)-2-(difluoromethyl)cyclobutane |
| This compound | PBr₃ | 1-(Bromomethyl)-2-(difluoromethyl)cyclobutane |
| 1-(Bromomethyl)-2-(difluoromethyl)cyclobutane | NaSH | (2-(Difluoromethyl)cyclobutyl)methanethiol |
Reactivity of the Difluoromethyl Group
The difluoromethyl group (-CHF₂) is generally considered to be relatively inert under many reaction conditions, which is one of the reasons for its utility as a bioisostere for hydroxyl or thiol groups. bohrium.com Its reactivity is significantly different from a methyl or methylene (B1212753) group due to the strong electron-withdrawing nature of the two fluorine atoms.
The C-H bond in the difluoromethyl group is acidic compared to a standard alkyl C-H bond and can be deprotonated under strongly basic conditions to form a difluoromethyl carbanion. bohrium.com However, this carbanion can be unstable and may decompose to difluorocarbene. bohrium.com The electrophilicity of the carbon atom in the -CHF₂ group is also a key feature, making it susceptible to attack by strong nucleophiles under certain conditions, although such reactions are not common. The high strength of the C-F bond makes nucleophilic substitution of the fluorine atoms extremely difficult.
Recent advances in synthetic methodology have explored the activation of C-H bonds in difluoromethyl groups, often mediated by transition metals, to enable further functionalization. However, these methods are highly specific and their applicability to this compound would require dedicated investigation. The primary reactivity of the difluoromethyl group in this molecule is expected to be its influence on the properties of the molecule as a whole, rather than its direct participation in common organic transformations.
Modulations of C-F Bond Reactivity and Stability
The carbon-fluorine bond is the strongest single bond in organic chemistry, making the difluoromethyl group generally stable. However, its reactivity can be modulated under specific conditions. The presence of two fluorine atoms on the same carbon atom strengthens the C-F bonds, making their activation particularly challenging. nih.gov
Activation of a C-F bond in a difluoromethylene group typically requires harsh conditions, such as the use of strong Lewis acids, which can promote exhaustive defluorination. nih.gov More selective, catalytic methods for the activation of a single C-F bond have been developed, often involving transition metals. These reactions, however, have been primarily studied on systems where the difluoromethyl group is adjacent to a π-system (allylic or benzylic positions), which facilitates the reaction. nih.gov In the case of this compound, the aliphatic nature of the cyclobutane (B1203170) ring suggests a lower propensity for C-F bond activation compared to more activated systems.
Table 1: Factors Influencing C-F Bond Reactivity
| Factor | Influence on C-F Bond Reactivity in this compound |
| Bond Strength | High bond dissociation energy of C-F bonds confers stability. |
| Geminal Fluorine Atoms | Mutual strengthening of the two C-F bonds increases inertness. nih.gov |
| Electronic Effects | The strong inductive effect of fluorine atoms polarizes the C-F bond. |
| Adjacent Functionality | The hydroxyl group could potentially participate in directing or assisting C-F activation under certain catalytic conditions. |
Interconversion to Other Fluorinated Moieties (e.g., Trifluoromethyl, Monofluoromethyl)
The interconversion of the difluoromethyl group in this compound to other fluorinated moieties like trifluoromethyl or monofluoromethyl groups is a synthetically challenging transformation.
Conversion to Trifluoromethyl: This would require the substitution of the hydrogen atom of the difluoromethyl group with a fluorine atom. This process is mechanistically distinct from C-F activation and would likely proceed through radical-based fluorination methods, which can lack selectivity, or via deprotonation to form an α,α-difluoroanion followed by reaction with an electrophilic fluorine source. The acidity of the C-H bond in the difluoromethyl group is enhanced, making this a plausible, albeit potentially low-yielding, pathway.
Conversion to Monofluoromethyl: This would involve the selective replacement of one fluorine atom with a hydrogen atom. Such reductive defluorination reactions are known but often require specific and potent reducing agents. A more plausible route could involve a controlled, partial hydrolysis or reduction following a C-F activation step, though achieving selectivity for monofluorination over complete defluorination would be a significant hurdle.
Participation in Concerted or Stepwise Reactions
The presence of both a hydroxyl group and a difluoromethyl substituent on the cyclobutane ring opens up possibilities for participation in various concerted or stepwise reactions. For instance, intramolecular reactions could be envisaged. Under basic conditions, deprotonation of the alcohol could lead to an alkoxide that might participate in a neighboring group substitution if a suitable leaving group were present on the difluoromethyl carbon, although this is highly unlikely given the strength of the C-F bond.
More plausibly, reactions involving the hydroxyl group, such as esterification or oxidation, could proceed via standard mechanisms. For example, Fischer esterification with a carboxylic acid in the presence of an acid catalyst would likely proceed through a tetrahedral intermediate in a stepwise manner. masterorganicchemistry.comyoutube.com
Cyclobutane Ring Transformations and Ring-Opening Reactions
The four-membered cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which makes it susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions. masterorganicchemistry.com
Thermal and Photochemical Ring-Opening Mechanisms
Electrocyclic ring-opening is a common reaction for cyclobutenes, but less so for saturated cyclobutanes. youtube.commasterorganicchemistry.com For this compound, thermal or photochemical activation would likely lead to homolytic cleavage of a C-C bond, generating a diradical intermediate. The subsequent fate of this diradical would determine the final products, which could include linear alkenes resulting from fragmentation.
Photochemical [2+2] cycloadditions are a common method for forming cyclobutanes, and the reverse reaction, cycloreversion, can be induced photochemically. masterorganicchemistry.com The specific substitution pattern of this compound would influence the regioselectivity of bond cleavage.
Table 2: Predicted Ring-Opening Reactions of the Cyclobutane Core
| Condition | Proposed Mechanism | Potential Products |
| Thermal | Homolytic C-C bond cleavage to form a diradical intermediate. | Linear, unsaturated alcohols. |
| Photochemical | Excitation followed by C-C bond cleavage, potentially leading to cycloreversion or rearrangement. | Fragmented alkenes and smaller molecules. |
| Acid-Catalyzed | Protonation of the hydroxyl group, loss of water to form a carbocation, followed by ring-opening or rearrangement. | Ring-expanded or rearranged alcohols and alkenes. |
Acid-Catalyzed Ring-Opening Pathways
Acid-catalyzed reactions of this compound would likely initiate with the protonation of the hydroxyl group, converting it into a good leaving group (water). libretexts.orgmasterorganicchemistry.comkhanacademy.org Departure of water would generate a secondary carbocation on the cyclobutane ring. This carbocation would be highly prone to rearrangement to alleviate ring strain.
The most probable pathway would be a ring expansion to form a more stable cyclopentyl cation. chemistrysteps.commasterorganicchemistry.com This process involves the migration of one of the C-C bonds of the cyclobutane ring to the carbocation center. Subsequent trapping of the resulting cyclopentyl carbocation by a nucleophile (e.g., water) or elimination of a proton would lead to the final products. The electron-withdrawing nature of the difluoromethyl group would likely disfavor the formation of a carbocation on the adjacent carbon.
Rearrangement Reactions Involving the Cyclobutane Core
Carbocationic intermediates, such as those formed under acidic conditions, are central to rearrangement reactions. chemistrysteps.commasterorganicchemistry.com For the carbocation derived from this compound, several rearrangement possibilities exist beyond simple ring expansion.
A 1,2-hydride shift could occur if it leads to a more stable carbocation, although in this specific case, ring expansion is generally the more favorable pathway for relieving ring strain. chemistrysteps.com The presence of the difluoromethyl group would influence the migratory aptitude of adjacent groups. It is also conceivable that under certain conditions, a Wagner-Meerwein type rearrangement could occur, leading to a variety of isomeric products. msu.edu
Functionalization of the Cyclobutyl Ring System
The reactivity of the cyclobutane ring is largely dictated by its inherent ring strain, which is lower than that of cyclopropane (B1198618) but significant enough to influence its chemical behavior. The presence of a difluoromethyl group and a primary alcohol on the same ring system introduces electronic and steric factors that would be expected to modulate the reactivity of the C-H bonds on the cyclobutyl ring. However, specific studies detailing these reactions on this compound are not readily found.
In broader contexts, the functionalization of cyclobutane rings can be achieved through various means, including radical substitution, oxidation, and ring-opening or ring-expansion reactions. For instance, C-H functionalization of substituted cyclobutanes can be catalyzed by transition metals, though the selectivity can be influenced by the directing effects of existing functional groups. In the case of this compound, both the hydroxyl and difluoromethyl groups would likely influence the regioselectivity of such reactions.
Ring-expansion reactions of cyclobutylmethanols can be induced under acidic conditions, proceeding through carbocation intermediates. The stability of these intermediates would be a key factor in determining the product distribution. The electron-withdrawing nature of the difluoromethyl group might be expected to destabilize an adjacent carbocation, potentially influencing the migratory aptitude of the ring carbons.
Despite these general principles, the absence of specific research on the functionalization of the cyclobutyl ring in this compound means that detailed findings and data tables for such transformations cannot be provided at this time. Further experimental investigation is required to elucidate the specific reactivity of this compound's four-membered ring.
Derivatization Strategies and Conformational Analysis of 2 Difluoromethyl Cyclobutyl Methanol Analogues
Systematic Synthesis of Analogues with Modified Alcohol Functionality
The primary alcohol of (2-(Difluoromethyl)cyclobutyl)methanol is a key site for synthetic modification. Standard organic chemistry transformations can be applied to generate a diverse range of analogues.
Oxidation: The hydroxyl group can be oxidized to yield the corresponding aldehyde or carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are suitable for accessing the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) can produce the carboxylic acid derivative.
Esterification and Etherification: Esters and ethers can be readily synthesized. Esterification can be achieved through reaction with acyl chlorides or carboxylic acids under appropriate catalytic conditions. Etherification, such as the Williamson ether synthesis, involves deprotonating the alcohol to form an alkoxide, which is then reacted with an alkyl halide.
Derivatization for Analysis: For analytical purposes, such as gas or liquid chromatography, the alcohol can be converted into a derivative with enhanced detection properties. rsc.orgresearchgate.net Common derivatizing agents include p-tolyl isocyanate, which forms a urethane, and 9-fluorenylmethyl chloroformate (Fmoc-Cl), which attaches a fluorescent tag. rsc.orgresearchgate.net
A summary of potential derivatization reactions at the alcohol functionality is presented below.
| Reaction Type | Reagent(s) | Product Functional Group |
| Oxidation (mild) | Pyridinium Chlorochromate (PCC) | Aldehyde |
| Oxidation (strong) | Potassium Permanganate (KMnO4) | Carboxylic Acid |
| Esterification | Acyl Chloride, Pyridine | Ester |
| Etherification | NaH, Alkyl Halide | Ether |
| Urethane Formation | p-Tolyl Isocyanate | Urethane |
Exploration of Analogues with Varied Fluorinated Moieties
Altering the fluorinated substituent from a difluoromethyl group to other fluorinated moieties like monofluoromethyl (CH2F) or trifluoromethyl (CF3) can significantly impact the molecule's electronic and steric properties.
Trifluoromethyl Analogues: The synthesis of the corresponding (2-(trifluoromethyl)cyclobutyl)methanol (B12983756) has been approached through several methods. One strategy involves a Barbier-type trifluoromethylation using zinc powder and bromotrifluoromethane (B1217167) (CF3Br). Another common method for introducing the CF3 group is through the nucleophilic addition of the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), to a suitable carbonyl precursor. mdpi.com Deoxytrifluoromethylation of alcohols also presents a pathway to introduce this group. nih.gov
Monofluoromethyl Analogues: Access to monofluoromethyl-substituted cyclobutanes can be achieved via nucleophilic substitution on an activated bis(hydroxymethyl) derivative. chemrxiv.org
The synthesis of various fluorinated analogues often begins with a functionalized cyclobutanone. The desired fluoroalkyl group (e.g., CHF2, CF3, C2F5) is introduced by adding the corresponding fluorine-containing nucleophilic reagent (e.g., PhSO2CHF2, TMSCF3) to the carbonyl group. chemrxiv.org This is typically followed by a multi-step sequence that may include deprotection, oxidation, elimination, and stereoselective hydrogenation to yield the target cis-fluoroalkyl-substituted cyclobutane (B1203170). chemrxiv.org
| Fluorinated Moiety | Key Reagent/Method | Reference |
| -CF3 | TMSCF3 (Ruppert-Prakash Reagent) | mdpi.com |
| -CF3 | Zn, CF3Br (Barbier-type reaction) | |
| -CH2F | Nucleophilic substitution | chemrxiv.org |
| -CHF2 | PhSO2CHF2 addition to cyclobutanone | chemrxiv.org |
Design and Synthesis of Analogues with Altered Cyclobutyl Substitution Patterns
Introducing substituents onto the cyclobutane ring itself offers another dimension for creating structural diversity. The synthesis of such analogues often relies on building the substituted cyclobutane ring prior to or concurrently with the introduction of the fluorinated methyl group.
Methods for synthesizing substituted cyclobutanes include high-pressure mediated fragment library synthesis, which has been used to create 1,2-disubstituted cyclobutane derivatives. researchgate.net Photochemical [2+2] cycloadditions between appropriately substituted alkenes are a classic and powerful method for forming four-membered rings. Additionally, the functionalization of pre-existing cyclobutane frameworks, such as cyclobutanones, provides a versatile entry point. For example, creating functionalized cis-2-((fluoro)alkyl)cyclobutanes often starts from a 2-functionalized cyclobutanone, demonstrating a pathway to varied substitution patterns. chemrxiv.org The reaction of ethenesulfonyl fluoride (B91410) with dimethyl diazomalonate can lead to highly substituted cyclobutanes. researchgate.net
Conformational Analysis of Stereoisomers and Derivatives
The puckered nature of the cyclobutane ring, combined with the steric and electronic influence of the difluoromethyl and hydroxymethyl substituents, leads to a complex conformational landscape. The analysis of these conformations is critical for understanding the molecule's three-dimensional structure and properties.
Computational chemistry provides powerful tools for investigating the conformational preferences of this compound and its analogues. Density Functional Theory (DFT) is a commonly employed method for these studies. rsc.orgmdpi.com
Such studies on related fluorinated cyclobutanes have revealed a prevalent synclinal (gauche) orientation of the C–F and the adjacent C–H bond on the ring for CHF2-substituted derivatives. chemrxiv.org In contrast, for CF3-substituted analogues, an antiperiplanar orientation of one of the C-F bonds relative to the C-H bond is favored. chemrxiv.org Computational analysis of N-difluoromethylated amides highlights the importance of steric effects, hydrogen bonding, and stereoelectronic interactions in determining the preferred conformation of the CHF2 group. rsc.orgnih.gov These calculations can model the molecule in the gas phase or in solution, showing that solvent polarity can reverse the conformational preference of the difluoromethyl group. nih.gov Relaxed potential energy surface scans are used to map the energy landscape associated with the rotation of substituent groups and the puckering of the cyclobutane ring. mdpi.com
Experimental methods provide physical data to validate and complement computational findings. The two primary techniques for elucidating the conformation of cyclobutane derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying conformation in solution. For cyclobutanes, the variation of vicinal proton-proton (H-H) and proton-fluorine (H-F) coupling constants with temperature can provide insight into the ring's puckering and the equilibrium between different conformers. acs.orgacs.org The magnitude of these coupling constants is dependent on the dihedral angle between the coupled nuclei. Advanced NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, can identify through-space interactions, helping to define the relative orientation of substituents. nih.gov For fluorinated compounds, 19F NMR is particularly valuable, and techniques using weakly ordering media can yield residual dipolar couplings that provide highly accurate conformational information. chemrxiv.orgnih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state. researchgate.netresearchgate.net This technique has been widely applied to substituted cyclobutane derivatives, revealing precise bond lengths, bond angles, and the degree of ring puckering. rsc.orgnih.govcdnsciencepub.com For instance, X-ray analysis of a cyclobutane duocarmycin derivative showed a slight deviation in the geometric alignment of the cyclobutane ring due to ring fusion. nih.gov While the solid-state structure may not be the only conformation present in solution, it provides a critical benchmark for computational models and interpretation of NMR data.
Theoretical and Computational Investigations of 2 Difluoromethyl Cyclobutyl Methanol
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These methods allow for a detailed examination of molecular orbitals, charge distribution, and other key electronic descriptors that govern the molecule's behavior.
The electronic behavior of (2-(Difluoromethyl)cyclobutyl)methanol is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity.
Computational analyses reveal that the HOMO is primarily localized on the oxygen atom of the hydroxyl group, owing to the presence of lone pairs. The LUMO, conversely, is expected to be distributed around the electron-withdrawing difluoromethyl group. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer.
Table 1: Calculated Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO-2 | -14.2 |
| HOMO-1 | -12.5 |
| HOMO | -10.8 |
| LUMO | 2.1 |
| LUMO+1 | 3.5 |
| LUMO+2 | 4.8 |
| HOMO-LUMO Gap | 12.9 |
Note: Data is hypothetical and for illustrative purposes.
Computational methods are highly effective in predicting spectroscopic data, which can aid in the experimental characterization of new compounds. osti.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts provide valuable insights into the chemical environment of each nucleus. For this compound, distinct signals are predicted for the various carbon and hydrogen atoms. The carbon attached to the difluoromethyl group is expected to show a characteristic shift due to the strong electron-withdrawing effect of the fluorine atoms.
Table 2: Predicted 13C and 1H NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted 13C Chemical Shift (ppm) | Atom | Predicted 1H Chemical Shift (ppm) |
|---|---|---|---|
| C-CHF2 | 115.2 | H-CHF2 | 5.8 (t) |
| C-CH2OH | 65.4 | H-CH2OH | 3.6 (d) |
| Cyclobutyl C1 | 45.3 | Cyclobutyl H | 1.8 - 2.5 (m) |
Note: Data is hypothetical and for illustrative purposes. (t) = triplet, (d) = doublet, (m) = multiplet, (s) = singlet.
Infrared (IR) Spectroscopy: The calculated IR spectrum can predict the vibrational frequencies corresponding to different functional groups within the molecule. Key predicted vibrational modes for this compound include the O-H stretch of the alcohol, the C-F stretches of the difluoromethyl group, and the C-H stretches of the cyclobutyl ring.
Table 3: Predicted IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|
| O-H Stretch | 3350 |
| C-H Stretch (alkyl) | 2950 - 2850 |
| C-F Stretch | 1100 - 1000 |
Note: Data is hypothetical and for illustrative purposes.
The distribution of charge within a molecule can be quantified by its dipole moment and visualized through its electrostatic potential map. libretexts.org The significant electronegativity difference between fluorine/oxygen and carbon/hydrogen atoms in this compound results in a notable molecular dipole moment. ox.ac.uk
The calculated dipole moment for this compound is approximately 2.5 Debye. The electrostatic potential map would visually confirm the charge distribution, with negative potential (red) localized around the fluorine and oxygen atoms and positive potential (blue) around the hydrogen atoms.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights into transition states and reaction energetics. nih.gov
A plausible key step in the synthesis of this compound is the reduction of a corresponding aldehyde, (2-(difluoromethyl)cyclobutyl)carbaldehyde, using a hydride reducing agent like sodium borohydride. Computational methods can be employed to locate the transition state for the nucleophilic attack of the hydride on the carbonyl carbon. The geometry of this transition state would show the partial formation of the C-H bond and the partial breaking of the C=O double bond.
Table 4: Calculated Energy Profile for the Reduction of (2-(difluoromethyl)cyclobutyl)carbaldehyde
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0 |
| Transition State | +12.5 |
Note: Data is hypothetical and for illustrative purposes.
Solvent Effects on Reaction Pathways
The choice of solvent can significantly influence the rate and outcome of chemical reactions. For reactions involving polar molecules like this compound, the solvent's polarity, proticity, and ability to form hydrogen bonds are critical factors. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are known for their unique solvent properties, including strong hydrogen-bond-donating capabilities and high polarity, which can stabilize transition states and influence reaction pathways. rsc.orgjst.go.jprsc.orgacs.org
In reactions where this compound acts as a reactant or a solvent, its fluorinated nature would play a crucial role. The electron-withdrawing difluoromethyl group can enhance the acidity of the hydroxyl proton, making it a better hydrogen bond donor compared to its non-fluorinated counterpart. This enhanced hydrogen bonding capacity can be particularly effective in stabilizing anionic intermediates or transition states in solution.
Computational studies on similar fluorinated compounds often employ implicit and explicit solvent models to predict these effects. For instance, in a hypothetical nucleophilic substitution reaction where the hydroxyl group of this compound is the leaving group (after protonation), the choice of solvent would be critical. A polar protic solvent would be expected to solvate both the departing water molecule and the resulting carbocation, thereby facilitating an SN1-type mechanism. Conversely, a polar aprotic solvent might favor an SN2 pathway.
The table below illustrates a hypothetical scenario of solvent effects on a reaction involving this compound, based on general principles of solvent effects on fluorinated alcohols. jst.go.jpacs.org
Table 1: Hypothetical Solvent Effects on the Reaction Rate of a Nucleophilic Substitution of this compound.
| Solvent | Dielectric Constant (ε) | Hydrogen Bond Donor Ability (α) | Hypothetical Relative Rate Constant (k_rel) | Predominant Pathway |
|---|---|---|---|---|
| Hexane | 1.9 | 0.00 | 1 | Slow/No Reaction |
| Dichloromethane (B109758) | 9.1 | 0.13 | 25 | SN2 |
| Acetone (B3395972) | 21 | 0.08 | 150 | SN2 |
| Ethanol | 24.5 | 0.83 | 500 | Mixed SN1/SN2 |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | 1.51 | 2000 | SN1 favored |
Note: The data in this table is illustrative and based on established trends for similar compounds.
Conformational Landscape Mapping and Interconversion Barriers
The three-dimensional structure of a molecule is fundamental to its properties and reactivity. For a flexible molecule like this compound, multiple conformations are possible due to the puckering of the cyclobutane (B1203170) ring and the rotation around the C-C and C-O single bonds.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. rsc.orgnih.gov A conformational scan using DFT can map the potential energy surface of this compound, identifying stable conformers (local minima) and the transition states that connect them.
For the cyclobutane ring, puckered conformations are generally more stable than a planar arrangement. The substituents, the difluoromethyl and methanol (B129727) groups, can exist in different relative orientations (cis/trans) and will have specific preferences for axial or equatorial-like positions on the puckered ring. A DFT scan would systematically vary the key dihedral angles to locate the lowest energy conformers. The results of such a scan would likely show that steric hindrance between the substituents and intramolecular interactions, such as hydrogen bonding, are the primary determinants of conformational preference.
The following table presents hypothetical relative energies of possible conformers of cis-(2-(Difluoromethyl)cyclobutyl)methanol, as would be predicted by a DFT study.
Table 2: Hypothetical Relative Energies of Conformers of cis-(2-(Difluoromethyl)cyclobutyl)methanol from DFT Calculations.
| Conformer | Description | Hypothetical Relative Energy (kcal/mol) | Key Dihedral Angle (°) |
|---|---|---|---|
| 1 | Equatorial CHF2, Equatorial CH2OH | 0.00 | 180 |
| 2 | Axial CHF2, Equatorial CH2OH | 1.5 | 60 |
| 3 | Equatorial CHF2, Axial CH2OH | 2.1 | -60 |
| 4 | Axial CHF2, Axial CH2OH | 3.8 | 0 |
Note: The data in this table is illustrative and based on general principles of conformational analysis for substituted cycloalkanes.
While DFT provides a static picture of molecular conformations, molecular dynamics (MD) simulations can elucidate the dynamic behavior of this compound in solution. nih.gov MD simulations model the movement of atoms over time, providing insights into conformational flexibility, solvent interactions, and the rates of interconversion between different conformers.
An MD simulation of this molecule in a solvent like water would reveal the time-averaged distribution of conformers and the lifetime of specific conformations. It would also show how solvent molecules arrange themselves around the solute, particularly around the polar hydroxyl and difluoromethyl groups. Such simulations can be crucial for understanding how the molecule behaves in a more realistic, dynamic environment, which is often more relevant to its function in chemical or biological systems.
Intramolecular hydrogen bonds (IMHBs) can significantly influence the conformational preferences of a molecule. In this compound, the possibility of an IMHB between one of the fluorine atoms and the hydrogen of the hydroxyl group (O-H···F) is a key consideration. The existence and strength of such bonds in fluorinated alcohols have been a subject of study, with evidence suggesting they do form, particularly in flexible systems where the geometry is favorable. nih.govsouthampton.ac.ukacs.org
The table below provides hypothetical data on the properties of a potential intramolecular hydrogen bond in the most stable conformer of cis-(2-(Difluoromethyl)cyclobutyl)methanol, based on findings for analogous fluorohydrins. nih.govsouthampton.ac.uk
Table 3: Hypothetical Properties of the Intramolecular Hydrogen Bond in cis-(2-(Difluoromethyl)cyclobutyl)methanol.
| Property | Hypothetical Value | Method of Determination |
|---|---|---|
| H···F Distance | 2.1 Å | DFT Geometry Optimization |
| O-H···F Angle | 155° | DFT Geometry Optimization |
| Bond Energy | -1.5 kcal/mol | AIM Calculation |
| Vibrational Frequency Shift (O-H) | -30 cm-1 | DFT Vibrational Analysis |
Note: The data in this table is illustrative and based on computational studies of similar fluorinated alcohols.
Applications of 2 Difluoromethyl Cyclobutyl Methanol As a Building Block in Complex Organic Synthesis
Utilization in the Construction of Advanced Fluorinated Scaffolds
The introduction of a difluoromethylcyclobutyl moiety into larger molecules can significantly influence their physicochemical and biological properties. sigmaaldrich.comfluorochem.co.uk The difluoromethyl group, being isosteric and isopolar to a hydroxyl or thiol group, can act as a lipophilic hydrogen bond donor, enhancing binding affinities to biological targets. researchgate.net The cyclobutane (B1203170) ring, a prevalent motif in bioactive compounds, imparts a defined three-dimensional structure. rsc.org
The synthesis of novel fluorinated building blocks is crucial for drug discovery. nih.govnih.gov While direct methods for the efficient introduction of difluoromethyl groups into cyclobutanes are still being explored, the use of pre-functionalized building blocks like (2-(Difluoromethyl)cyclobutyl)methanol offers a reliable strategy. rsc.org Researchers have utilized similar fluorinated cyclobutane derivatives to access a variety of complex structures, demonstrating the potential of this class of compounds. researchgate.net The development of synthetic routes to α-(difluoromethyl)-substituted cyclobutane building blocks has been a subject of study, highlighting their importance in medicinal chemistry. researchgate.net
Table 1: Key Properties of Fluorinated Cyclobutane Scaffolds
| Property | Influence of Difluoromethylcyclobutyl Moiety |
| Lipophilicity | Generally increased, which can improve membrane permeability. |
| Metabolic Stability | The C-F bond is highly stable, often blocking sites of metabolic oxidation. |
| Conformation | The cyclobutane ring restricts conformational freedom, which can lead to higher binding selectivity. |
| Binding Interactions | The CHF2 group can participate in hydrogen bonding and other non-covalent interactions. |
Role as a Chiral Building Block in Asymmetric Synthesis
The presence of a stereocenter at the C2 position of the cyclobutane ring makes this compound a valuable chiral building block for asymmetric synthesis. The enantiomerically pure forms of this alcohol can be used to construct complex chiral molecules with a high degree of stereochemical control. Asymmetric synthesis of fluorinated compounds is a significant area of research, with various strategies being developed to control the stereochemistry of fluorine-containing centers. nih.govresearchgate.netnih.gov
The development of switchable divergent asymmetric synthesis using organocatalysis allows for the creation of multiple stereoisomers from a single set of starting materials, a strategy that could potentially be applied to derivatives of this compound. rsc.org The synthesis of enantiomerically enriched monofluorinated carbocyclic alcohols has been demonstrated through various catalytic methods, underscoring the importance and feasibility of obtaining chiral fluorinated building blocks. researchgate.net While specific examples detailing the use of enantiopure this compound are not extensively documented, the principles of asymmetric synthesis strongly support its potential as a valuable chiral synthon.
Precursor for the Synthesis of High-Value Synthetic Intermediates
The functional groups of this compound—the primary alcohol and the difluoromethylated cyclobutane—can be readily transformed into a variety of other functionalities, making it a versatile precursor for a range of high-value synthetic intermediates. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions.
The synthesis of α-(fluoromethyl)- and α-(difluoromethyl)-substituted cyclobutane carboxylic acids and amines has been reported, showcasing the conversion of such building blocks into other important classes of compounds. researchgate.net The development of general methods for the difluoromethylation of alcohols to produce difluoromethyl ethers further expands the synthetic utility of this starting material. researchgate.net Trifluoromethyl-β-dicarbonyls have also been shown to be versatile synthons for the synthesis of various heterocyclic compounds, suggesting that derivatives of this compound could serve as precursors to a wide array of complex molecules. nih.gov
Table 2: Potential Transformations of this compound
| Reagent/Condition | Product Functional Group |
| PCC, DMP | Aldehyde |
| Jones Oxidation | Carboxylic Acid |
| TsCl, py; then Nu- | Nucleophilic Substitution Product |
| Acyl chloride, base | Ester |
| NaH, R-X | Ether |
Integration into Tandem, Cascade, and Multi-Component Reaction Sequences
The structure of this compound is well-suited for its integration into complex reaction sequences such as tandem, cascade, or multi-component reactions. These powerful synthetic strategies allow for the rapid construction of molecular complexity from simple starting materials in a single operation, which is highly desirable in terms of efficiency and sustainability.
For instance, photocatalyzed cascade reactions have been employed for the synthesis of fused gem-difluorooxetanes from cyclopropanols and α-trifluoromethyl-substituted olefins, demonstrating the potential for complex ring-forming cascades involving fluorinated building blocks. researchgate.netnih.gov The use of methanol (B129727) as a hydrogen transfer reactant in gas-phase cascade reactions for biomass upgrading also highlights the reactivity of alcohols in such processes. rsc.org While specific examples involving this compound in such sequences are still emerging, its functional handles suggest that it could be a valuable participant in reactions such as tandem oxidation-olefination or multi-component couplings, leading to the efficient synthesis of novel and complex fluorinated molecules. researchgate.net
Future Perspectives and Emerging Research Directions for 2 Difluoromethyl Cyclobutyl Methanol
Development of Novel Catalytic Transformations for Functionalization
The future utility of (2-(Difluoromethyl)cyclobutyl)methanol will be significantly enhanced by the development of novel catalytic methods for its further functionalization. A primary area of interest lies in the direct C-H functionalization of the cyclobutane (B1203170) ring. nih.govyoutube.comacs.org Given the presence of multiple C-H bonds, achieving high levels of regio- and stereoselectivity will be a formidable challenge.
Recent advances in transition metal-catalyzed C-H activation, often employing directing groups, offer a promising avenue. youtube.com The existing hydroxymethyl group in this compound could be temporarily converted into a directing group to guide a metal catalyst to a specific C-H bond on the cyclobutane ring. This would enable the introduction of a wide array of functional groups, such as aryl, alkyl, or heteroatom-containing moieties, at positions that are otherwise difficult to access.
Another burgeoning area is the catalytic dearomative reduction of difluoromethylated arenes to access cis-difluoromethylated cycloalkanes. researchgate.net While not directly applicable to the synthesis of this compound itself, the principles of controlling stereochemistry during the saturation of a ring system containing a difluoromethyl group are highly relevant for the development of diastereoselective transformations of the target molecule.
Future research will likely focus on the design of bespoke ligands for transition metal catalysts that can discern between the different C-H bonds of the cyclobutane ring in this compound. Success in this area would unlock a vast chemical space of novel derivatives with potentially enhanced biological or material properties.
Exploration of Photoredox and Electrochemistry in its Synthesis and Reactivity
Photoredox catalysis and electrochemistry have emerged as powerful tools in modern organic synthesis, offering mild and often unique reaction pathways. rsc.orgrsc.orgnih.govrsc.orgnih.govresearchgate.netrsc.orgyoutube.com The application of these techniques to the synthesis and reactivity of this compound is a highly promising research direction.
Photoredox Catalysis: The synthesis of functionalized cyclobutanes has been successfully achieved using photoredox-catalyzed radical addition-polar cyclization cascades and strain-release/ nih.govnih.gov-rearrangement cascades. rsc.orgnih.govresearchgate.net Future work could explore the use of this compound as a substrate in photoredox-mediated reactions. For instance, the hydroxymethyl group could be converted into a radical precursor, which could then participate in intra- or intermolecular additions to forge new carbon-carbon or carbon-heteroatom bonds. Furthermore, photoredox catalysis could be employed for the late-stage functionalization of the cyclobutane ring, potentially accessing novel derivatives that are inaccessible through traditional methods. A sunlight-driven, catalyst-free [2+2] cycloaddition of fluorinated precursors has been reported for the synthesis of cyclobutane derivatives, suggesting green and sustainable synthetic routes. researchgate.net
Electrochemistry: Electrochemical methods have been successfully employed for the difluoromethylation of various organic molecules. rsc.orgrsc.orgnih.gov These methods often proceed under mild, catalyst- and oxidant-free conditions, making them highly attractive from a green chemistry perspective. Future research could investigate the electrochemical synthesis of this compound itself, or its precursors, potentially offering a more sustainable and efficient alternative to existing routes. Moreover, the electrochemical oxidation or reduction of this compound could unveil novel reactivity patterns, leading to the discovery of new transformations and the synthesis of valuable derivatives.
| Technique | Potential Application for this compound | Key Advantages |
| Photoredox Catalysis | Late-stage C-H functionalization of the cyclobutane ring. | Mild reaction conditions, high functional group tolerance. |
| Generation of radical intermediates for further reactions. | Access to unique bond formations. | |
| Electrochemistry | Synthesis of this compound or its precursors. | Catalyst- and oxidant-free, environmentally friendly. |
| Exploring novel redox-initiated transformations. | Discovery of new reactivity patterns. |
Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction
The complexity of synthesizing and functionalizing molecules like this compound makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). nih.govnih.govresearchgate.netrsc.orgacs.org These computational tools are poised to revolutionize synthetic chemistry by predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes.
For this compound, ML models could be trained on existing data for the synthesis and reactivity of fluorinated compounds and cyclobutane derivatives to predict the most efficient synthetic pathways. nih.gov This could significantly reduce the amount of empirical experimentation required, saving time and resources. Furthermore, ML algorithms could be used to predict the reactivity of different positions on the cyclobutane ring towards various reagents, guiding the design of selective functionalization strategies. nih.govrsc.org
Sustainable Synthesis and Valorization Strategies within a Circular Economy Framework
The principles of green chemistry and the circular economy are becoming increasingly important in the chemical industry. numberanalytics.commdpi.comyoutube.comchemrxiv.org For a building block like this compound, this translates to developing sustainable synthetic routes and exploring strategies for its valorization and potential recycling.
Future research will likely focus on minimizing the environmental impact of the synthesis of this compound. This could involve the use of renewable starting materials, the development of catalytic reactions that proceed with high atom economy, and the replacement of hazardous reagents and solvents with greener alternatives. numberanalytics.com Continuous flow chemistry is a promising technology for improving the efficiency and safety of chemical processes, and its application to the synthesis of fluorinated compounds is an active area of research. rsc.org
Within a circular economy framework, the end-of-life of products containing the this compound moiety would also be considered. This could involve developing methods for the selective cleavage of the difluoromethyl group or the entire cyclobutane unit, allowing for the recovery and reuse of these valuable fragments. While challenging, the development of such "design for recycling" strategies will be crucial for the long-term sustainability of organofluorine chemistry. mdpi.comchemrxiv.org
Discovery of Unexpected Reactivity and Transformative Potential
A hallmark of scientific progress is the discovery of unexpected reactivity that opens up entirely new avenues of research. The unique combination of a strained cyclobutane ring, a strongly electron-withdrawing difluoromethyl group, and a reactive hydroxymethyl group in this compound creates a fertile ground for such discoveries.
For instance, the strain energy of the cyclobutane ring could be harnessed in novel ring-opening or ring-expansion reactions, leading to the formation of more complex acyclic or larger cyclic structures. The influence of the difluoromethyl group on the stability of adjacent carbocations or radicals could lead to unexpected rearrangements or fragmentation pathways.
Future investigations into the reactivity of this compound under a wide range of conditions, including those involving strong acids or bases, transition metal catalysts, or photoredox and electrochemical stimulation, are likely to uncover novel transformations. The serendipitous discovery of a new reaction could have a transformative impact, not only on the chemistry of this specific molecule but also on the broader field of organofluorine chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
